

Comparative Guide: Biological Activity of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide Analogs

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Compound of Interest

Compound Name: 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

CAS No.: 402958-32-1

Cat. No.: B1612275

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Executive Summary: The "Sleeping Warhead"

3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 850252-34-5 for HCl salt) represents a critical scaffold in antiviral medicinal chemistry. It serves as the reduced precursor and active metabolite of the blockbuster Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir (VX-950).

While the alpha-ketoamide form (Telaprevir) is a potent, covalent reversible inhibitor (

nM), the alpha-hydroxy analog discussed here exhibits significantly reduced potency (approx. 30-fold lower).[1][2] This guide compares the biological activity, mechanistic divergence, and synthetic utility of the hydroxy-precursor versus its oxidized ketoamide analogs, providing a roadmap for researchers designing next-generation serine protease inhibitors.

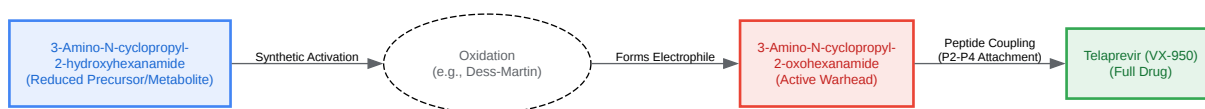
Chemical Architecture & Analog Classification

To understand the biological activity, we must dissect the molecule into its functional pharmacophores. The structure corresponds to the P1-P1' fragment of peptidomimetic inhibitors.

Structural Breakdown

- Scaffold: Hexanamide backbone (mimicking a Norvaline side chain at P1).
- P1' Moiety:
 - cyclopropyl group (optimizes hydrophobic contacts in the S1' pocket).
- Warhead Status:
 - Analog A (Subject): 2-Hydroxy (Alcohol). Acts as a transition-state mimic or inactive metabolite.
 - Analog B (Active): 2-Oxo (Alpha-Ketoamide). Acts as an electrophilic trap for Ser139.

Visualization: Structural Relationship



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Figure 1: The synthetic and metabolic relationship between the hydroxy precursor and the active ketoamide drug.[1]

Comparative Biological Activity[3]

The biological performance of these analogs hinges on the oxidation state of the C2 carbon. The table below synthesizes data from Telaprevir development studies and metabolite profiling.

Table 1: Potency & Mechanism Comparison

Feature	Hydroxy Analog (The Subject)	Ketoamide Analog (The Drug)	Implication
Primary Structure	(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide	(3S)-3-Amino-N-cyclopropyl-2-oxohexanamide	Warhead definition
Mechanism of Action	Non-covalent transition-state mimic. Binds via H-bonds but cannot covalently trap the catalytic serine.	Covalent Reversible. Forms a stable hemiacetal adduct with Ser139 of HCV NS3 protease.	Keto is essential for high potency.
Binding Affinity ()	> 200 nM (Estimated)	~7 nM (as full drug Telaprevir)	Hydroxy form is ~30-fold less active.
Metabolic Role	Major plasma metabolite (VRT-127394).[3]	Active parent drug.[1][4][5]	Hydroxy accumulation limits efficacy.
Stereochemistry	(2S, 3S) active; (2R) epimer inactive.	Planar carbonyl (achiral at C2 until binding).	Stereocontrol at C3 is critical for both.

Mechanistic Insight: Why the Difference?

The Ketoamide achieves picomolar to nanomolar affinity because it utilizes a "two-pronged" attack:

- **Covalent Bond:** The carbonyl carbon is attacked by the hydroxyl of Ser139, forming a covalent hemiacetal.
- **Oxanyon Hole:** The resulting oxygen fits into the oxanyon hole (stabilized by Gly137/Ser139 backbone amides).

The Hydroxy analog lacks the electrophilicity to form this covalent bond. It relies solely on weaker hydrogen bonding and Van der Waals forces (hydrophobic collapse of the cyclopropyl and propyl chains), resulting in the observed ~30-fold drop in potency.

Experimental Protocols

For researchers utilizing this scaffold, two primary workflows are essential: Activation (Synthesis) and Evaluation (Assay).

Protocol A: Synthetic Activation (Hydroxy Keto)

Objective: Convert the stable hydroxy intermediate into the active ketoamide warhead.

- Starting Material: Dissolve 1.0 eq of **(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide** (protected at N-terminus, e.g., Cbz or Boc) in anhydrous DCM.
- Oxidant Addition: Add 1.5 eq of Dess-Martin Periodinane (DMP) at 0°C under Argon.
- Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Keto form often runs higher/lower depending on silica interaction, but stains distinctively).
- Quench: Add saturated

and

(1:1) to destroy excess oxidant.
- Purification: Extract with EtOAc. The ketoamide is prone to epimerization; avoid strong bases. Use immediate coupling or store at -20°C.

Protocol B: HCV NS3/4A Protease FRET Assay

Objective: Quantify the inhibition constant (

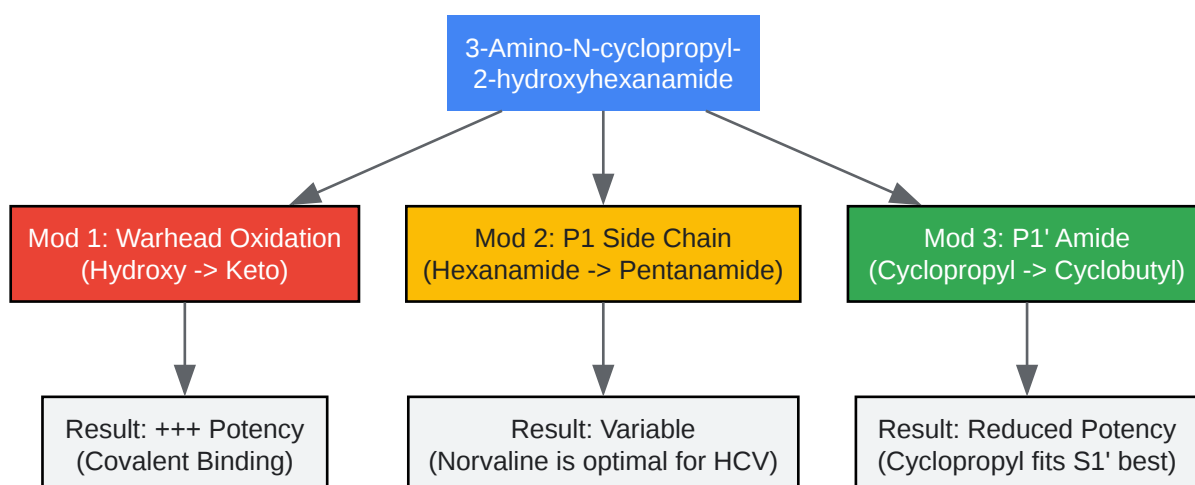
) of the analogs.

- Reagents: Recombinant HCV NS3/4A protease domain; FRET substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Cha-Cys-Ser(Cy5)-NH₂).
- Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol (stabilizes protease), 0.1% Triton X-100.
- Procedure:

- Incubate enzyme (2 nM) with Analog (serial dilutions: 0.1 nM to 10 M) for 15 min at RT.
- Initiate reaction by adding Substrate (2 M).
- Read: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 min.
- Data Analysis:
 - Fit initial velocities () to the Morrison equation (tight-binding) or standard IC50 curves.
 - Expectation: The Hydroxy analog should show weak inhibition (flat curve until high M), while the Keto analog shows sharp inhibition in the nM range.

Pathway Logic & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying this scaffold.



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Figure 2: Strategic modification points on the scaffold and their predicted impact on biological activity.

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